N-Hydroxy-L-lysinamide hydrochloride
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Overview
Description
2,6-Diamino-N-hydroxyhexanamide;hydrochloride is a chemical compound that belongs to the class of diaminohydroxamic acids. It is known for its ability to form complexes with various metal ions, making it a valuable compound in coordination chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-L-lysinamide hydrochloride typically involves the reaction of lysine with hydroxylamine under controlled conditions. The process can be summarized as follows:
Starting Materials: Lysine and hydroxylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled pH, typically around neutral to slightly acidic.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix lysine and hydroxylamine.
Controlled Environment: The reaction is monitored for temperature, pH, and other parameters to ensure consistent product quality.
Purification and Packaging: The final product is purified, dried, and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-N-hydroxyhexanamide;hydrochloride undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as nickel, cobalt, and iron.
Substitution: Can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Complexation: Typically involves metal salts like nickel chloride, cobalt sulfate, and iron nitrate in aqueous solutions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions to achieve substitution.
Major Products
Metal Complexes: Complexes with metals like nickel, cobalt, and iron.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Diamino-N-hydroxyhexanamide;hydrochloride has several scientific research applications:
Coordination Chemistry: Used to study the coordination behavior of diaminohydroxamic acids with metal ions.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of metal complexes for catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-L-lysinamide hydrochloride involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its amino and hydroxyl groups, which can influence various biochemical pathways and processes. The molecular targets include metal ions such as nickel, cobalt, and iron, and the pathways involved are related to metal ion transport and utilization .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-N-hydroxybutanamide: Another diaminohydroxamic acid with similar complexation properties.
2,3-Diamino-N-hydroxypropanamide: Known for its ability to form stable complexes with metal ions.
Uniqueness
2,6-Diamino-N-hydroxyhexanamide;hydrochloride is unique due to its specific structure, which allows it to form highly stable complexes with certain metal ions. This makes it particularly valuable in coordination chemistry and industrial applications .
Properties
IUPAC Name |
2,6-diamino-N-hydroxyhexanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2.ClH/c7-4-2-1-3-5(8)6(10)9-11;/h5,11H,1-4,7-8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSDDPREKUXCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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